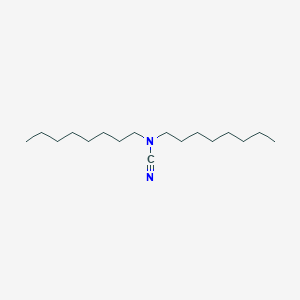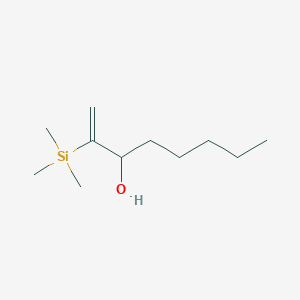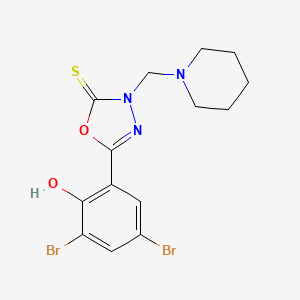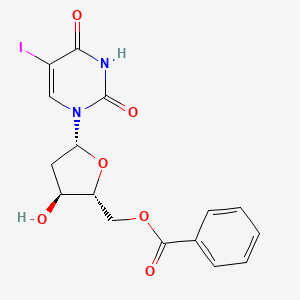![molecular formula C13H18O2 B14424800 3-Hydroxy-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one CAS No. 85290-24-0](/img/structure/B14424800.png)
3-Hydroxy-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one is a chemical compound with the molecular formula C13H18O2. It is known for its role as a radical photoinitiator, which means it can initiate polymerization reactions when exposed to UV radiation . This compound is used in various applications, including the development of UV-curable resins for exterior coatings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one typically involves the reaction of acetophenone derivatives with appropriate reagents under controlled conditions. One common method involves the use of photochemical thiol-ene “click” chemistry, which allows for the synthesis of highly functional polyols . The reaction conditions often include the use of UV radiation to initiate the polymerization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale photochemical reactors where the reactants are exposed to UV light to achieve the desired polymerization. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Hydroxy-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one involves the absorption of UV radiation, which leads to the formation of free radicals. These free radicals initiate the polymerization process by reacting with monomers to form polymers . The molecular targets include the double bonds in the monomers, and the pathways involved are primarily radical polymerization pathways .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: Another photoinitiator with similar applications.
2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: Used in similar UV-curable applications.
Guaiacylacetone: A compound with similar structural features but different applications.
Uniqueness
What sets 3-Hydroxy-2-methyl-1-[4-(propan-2-yl)phenyl]propan-1-one apart is its specific structure, which provides unique photoinitiating properties. Its ability to efficiently absorb UV radiation and generate free radicals makes it particularly valuable in the development of high-performance UV-curable materials .
Properties
CAS No. |
85290-24-0 |
|---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3-hydroxy-2-methyl-1-(4-propan-2-ylphenyl)propan-1-one |
InChI |
InChI=1S/C13H18O2/c1-9(2)11-4-6-12(7-5-11)13(15)10(3)8-14/h4-7,9-10,14H,8H2,1-3H3 |
InChI Key |
JPUUWUDLWWUBHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


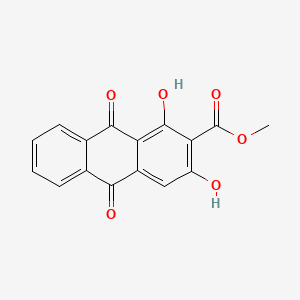
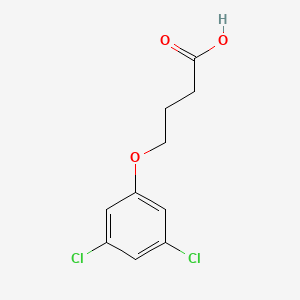

![1,1'-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B14424752.png)
![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylate](/img/structure/B14424761.png)


![1-[4-(Phenoxymethyl)phenyl]azetidin-2-one](/img/structure/B14424772.png)
![2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide](/img/structure/B14424774.png)
